molecular formula C24H24N2O3S B2463604 3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 637747-56-9

3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2463604
CAS No.: 637747-56-9
M. Wt: 420.53
InChI Key: BJYPTCSTEWHGCQ-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by NMR spectroscopy. For instance, the 1H NMR spectrum of a similar compound shows multiple peaks in the aromatic region, indicating the presence of aromatic protons . The 13C NMR spectrum also shows multiple peaks in the aromatic region, indicating the presence of aromatic carbons .

Scientific Research Applications

Subheading Synthetic Approaches and Core Structures

6H-Benzoc[c]chromen-6-ones, including compounds like 3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one, are recognized for their pharmacological significance and serve as core structures in various bioactive molecules. Due to their limited natural availability, synthetic protocols have been developed. Notable methods include Suzuki coupling reactions for biaryl synthesis, reactions involving 3-formylcoumarin (chromenones), and cyclization of arylbenzoates. The efficient procedures often involve Michael acceptor reactions with dicarbonyl compounds (Mazimba, 2016) (Mazimba, 2016).

Biological Activities and Applications

Subheading DNA Interaction and Biological Properties

Compounds like this compound show structural resemblance to Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. These compounds, being part of the bis-benzimidazole family, demonstrate significant fluorescence upon binding to DNA and have been utilized in cell biology, particularly in chromosome and nuclear staining. Moreover, their derivatives find applications as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Subheading Heterocyclic Chemistry and Bioactive Heterocycles

The 3-hydroxycoumarin component of these compounds, including this compound, plays a crucial role in medicinal chemistry. These structures are pivotal in the synthesis of various heterocyclic compounds, showcasing a wide array of chemical and biological properties. They have been used in diverse fields, ranging from pharmacology to genetics and microbiology (Yoda, 2020).

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-15-7-5-6-12-26(15)13-17-20(27)11-10-16-22(28)18(14-29-23(16)17)24-25-19-8-3-4-9-21(19)30-24/h3-4,8-11,14-15,27H,2,5-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYPTCSTEWHGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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